![molecular formula C22H22N2O B5441149 2-(4-ethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5441149.png)
2-(4-ethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide
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Overview
Description
The compound “2-(4-ethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide” is an organic compound containing an acetamide group. Acetamides are a class of organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They are derived from acetic acid and have the general formula CH3CONR2, where R can be a variety of groups .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of aromatic rings (from the phenyl groups), a pyridine ring, and an acetamide group. The presence of these functional groups could influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethylphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-2-17-3-5-19(6-4-17)16-22(25)24-21-9-7-18(8-10-21)15-20-11-13-23-14-12-20/h3-14H,2,15-16H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZYKGJFQKAFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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